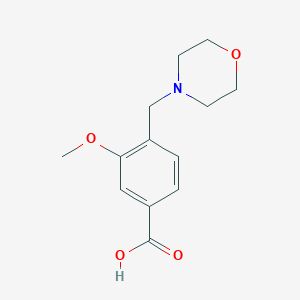
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an azido group, a carbamoyl group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the azido group through a diazotransfer reaction. This can be achieved using reagents such as fluorosulfuryl azide (FSO2N3) under controlled conditions . The carbamoyl group can be introduced via carbamoylation reactions, and the tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the diazotransfer reaction and large-scale esterification processes. The choice of solvents, catalysts, and purification methods would be critical to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or hydrogenation catalysts.
Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution: Cu(I) catalysts, phosphines, and alkynes.
Reduction: Triphenylphosphine, hydrogen gas, and palladium catalysts.
Cycloaddition: Alkynes, Cu(I) catalysts, and appropriate solvents.
Major Products
Substitution: Formation of triazoles or amines.
Reduction: Conversion to amines.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of (2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes . The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Azido Ketones: These compounds share the azido functional group and are used in similar synthetic applications.
2-Azidobenzaldehyde Derivatives: These compounds are used in the synthesis of quinoline derivatives and share similar reactivity with azido groups.
Uniqueness
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its stereochemistry also adds to its uniqueness, providing specific interactions in biological and chemical systems.
Eigenschaften
Molekularformel |
C10H17N5O3 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
tert-butyl (2S,4S)-4-azido-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17N5O3/c1-10(2,3)18-9(17)15-5-6(13-14-12)4-7(15)8(11)16/h6-7H,4-5H2,1-3H3,(H2,11,16)/t6-,7-/m0/s1 |
InChI-Schlüssel |
KGTPACVAMZHJNG-BQBZGAKWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N)N=[N+]=[N-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)

![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)



![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
